N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s structure includes an oxirane ring, which is known for its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Oxirane Ring: The oxirane ring is formed through the epoxidation of alkenes, typically using peracids such as m-chloroperbenzoic acid.
Coupling to Form the Final Compound: The final step involves coupling the indole moiety with the oxirane ring and carboxamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is unique due to its combination of an indole moiety and an oxirane ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-2-3-12-11(6-9)10(7-16-12)4-5-15-14(17)13-8-18-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFLKZRQYDBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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